molecular formula C21H21Cl2N3O2S B2822166 2-(4-chlorophenoxy)-N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)acetamide hydrochloride CAS No. 1217032-73-9

2-(4-chlorophenoxy)-N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)acetamide hydrochloride

Cat. No. B2822166
CAS RN: 1217032-73-9
M. Wt: 450.38
InChI Key: HHORQBYECKXKSO-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)acetamide hydrochloride is a useful research compound. Its molecular formula is C21H21Cl2N3O2S and its molecular weight is 450.38. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chlorophenoxy)-N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)acetamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenoxy)-N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)acetamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Analgesic and Anti-Inflammatory Activities

A study by Yusov et al. (2019) involved the synthesis of compounds through cyclocondensation, resulting in enaminoamides that exhibited significant analgesic effects in the hotplate test, comparable to sodium metamizole. The compounds also showed anti-inflammatory effects in a carragheenan model, indicating potential applications in pain and inflammation management (Yusov, Chashchina, Mikhailovskii, & Rudakova, 2019).

Antimalarial and Cytotoxic Agents

Ramírez et al. (2020) synthesized a novel series of acetamide derivatives with potential antimalarial and anticancer activities. The study focused on the synthesis process and the biological activity evaluation of these compounds, highlighting their potential as therapeutic agents in treating diseases like malaria and cancer (Ramírez, Rodrigues, Mijares, de Sanctis, & Charris, 2020).

Antiviral and Antiapoptotic Effects

Ghosh et al. (2008) investigated the therapeutic efficacy of a novel anilidoquinoline derivative in treating Japanese encephalitis, demonstrating significant antiviral and antiapoptotic effects in vitro, which correlated with an increase in survival in virus-infected mice. This suggests potential applications in antiviral therapy (Ghosh, Swarup, Saxena, Das, Hazra, Paira, Banerjee, Mondal, & Basu, 2008).

Structural Aspects and Properties of Compounds

Karmakar et al. (2007) studied the structural aspects of amide-containing isoquinoline derivatives, exploring their interaction with mineral acids and the resulting formation of gels and crystalline solids. The study provides insights into the chemical behavior and potential applications of such compounds in material science (Karmakar, Sarma, & Baruah, 2007).

Antimicrobial and Anticancer Activities

Mehta et al. (2019) synthesized a series of acetamide derivatives and evaluated their in vitro antimicrobial and anticancer activities. The study highlights the potential of these compounds in developing new therapeutic agents for treating microbial infections and cancer (Mehta, Kumar, Marwaha, Narasimhan, Ramasamy, Lim, Shah, & Mani, 2019).

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-thiazol-2-yl]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O2S.ClH/c22-17-5-7-19(8-6-17)27-13-20(26)24-21-23-18(14-28-21)12-25-10-9-15-3-1-2-4-16(15)11-25;/h1-8,14H,9-13H2,(H,23,24,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHORQBYECKXKSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC3=CSC(=N3)NC(=O)COC4=CC=C(C=C4)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)acetamide hydrochloride

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